

## Application Notes and Protocols: Intracerebroventricular Injection of PACAP-38 (16-38) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | PACAP-38 (16-38), human, |           |
|                      | mouse, rat               |           |
| Cat. No.:            | B612571                  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27. It plays a significant role in a wide array of physiological processes within the central nervous system. PACAP exerts its effects through three G protein-coupled receptors: the PAC1 receptor, which is specific for PACAP, and the VPAC1 and VPAC2 receptors, which also bind to the vasoactive intestinal peptide (VIP).[1] [2] The 38-amino acid form, PACAP-38, is the predominant form in mammals and has been implicated in neurodevelopment, neuroprotection, and the pathophysiology of stress-related disorders.[3]

The antagonist, often referred to in the literature as PACAP(6-38), is a truncated form of PACAP-38 and is a potent antagonist of PAC1 and VPAC2 receptors.[3] Intracerebroventricular (ICV) injection of PACAP(6-38) is a critical technique used to investigate the central effects of PACAP signaling blockade. These application notes provide an overview of the methodologies and potential applications for the ICV administration of this antagonist in rats.

## **Data Presentation**







Table 1: Summary of Behavioral Effects Following Intracerebroventricular or Intra-hippocampal Administration of PACAP Antagonists in Rats



| Behavioral<br>Test                          | Brain<br>Region             | Antagonist /<br>Dose                           | Strain             | Key<br>Findings                                                                             | Reference |
|---------------------------------------------|-----------------------------|------------------------------------------------|--------------------|---------------------------------------------------------------------------------------------|-----------|
| Elevated<br>Plus-Maze                       | Dorsal<br>Hippocampus       | PACAP6-38<br>(40 pg/side)                      | Sprague-<br>Dawley | Increased<br>time spent in<br>open arms,<br>suggesting<br>an anxiolytic<br>effect.          | [4]       |
| Social<br>Interaction                       | Intracerebrov<br>entricular | PACAP (0.5-<br>1.0 μg)                         | Sprague-<br>Dawley | Decreased active social interaction.                                                        | [5]       |
| Intracranial Self- Stimulation (ICSS)       | Intracerebrov<br>entricular | PACAP (0.5-<br>1.0 μg)                         | Sprague-<br>Dawley | Increased reward thresholds, indicating a disruption in motivation.                         | [5]       |
| 5-Choice<br>Serial<br>Reaction<br>Time Task | Intracerebrov<br>entricular | PACAP (0.25-<br>1.0 μg)                        | Sprague-<br>Dawley | Decreased correct responses and altered post-error accuracy, suggesting impaired attention. | [5]       |
| Contextual Fear Conditioning                | Dorsal<br>Hippocampus       | PACAP6-38<br>(40 pg/side)                      | Sprague-<br>Dawley | Reduced fear response.                                                                      | [4]       |
| Sucrose<br>Preference<br>Test               | Medial<br>Habenula          | Novel small-<br>molecule<br>PAC1<br>antagonist | Not Specified      | Significant positive effect on depressive- like behavior                                    | [6]       |



## Methodological & Application

Check Availability & Pricing

|                    |                             |           |        | in stressed rats.                          |
|--------------------|-----------------------------|-----------|--------|--------------------------------------------|
| Open Field<br>Test | Subcutaneou<br>s (neonatal) | PACAP6-38 | Wistar | Little effect on [7] exploratory behavior. |

Table 2: Summary of Physiological Effects Following Intrathecal or Intrahypothalamic Administration of PACAP-38 and Antagonists in Rats



| Physiologic<br>al<br>Parameter | Brain<br>Region/Ad<br>ministration<br>Route                                | Peptide /<br>Dose         | Strain                                            | Key<br>Findings                                                           | Reference |
|--------------------------------|----------------------------------------------------------------------------|---------------------------|---------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Sympathetic<br>Nerve Activity  | Intrathecal                                                                | PACAP-38<br>(1000 μmol/l) | Spontaneousl<br>y<br>Hypertensive<br>Rat          | Increased sympathetic nerve activity.                                     | [1]       |
| Heart Rate                     | Intrathecal                                                                | PACAP-38<br>(1000 μmol/l) | Spontaneousl<br>y<br>Hypertensive<br>Rat & Wistar | Significantly increased heart rate.                                       | [1]       |
| Blood<br>Pressure              | Intrathecal                                                                | PACAP-38<br>(1000 μmol/l) | Spontaneousl<br>y<br>Hypertensive<br>Rat          | No significant change in mean arterial pressure.                          | [1]       |
| Food Intake                    | Paraventricul<br>ar Nucleus<br>(PVN) &<br>Ventromedial<br>Nucleus<br>(VMN) | PACAP (50 pmol/side)      | Not Specified                                     | Hypophagia<br>prevented by<br>PACAP(6-38)<br>pretreatment.                | [8]       |
| Core Body<br>Temperature       | Ventromedial<br>Nucleus<br>(VMN)                                           | PACAP (50<br>pmol)        | Not Specified                                     | Significant increase in core body temperature, attenuated by PACAP(6-38). | [8]       |
| Locomotor<br>Activity          | Ventromedial<br>Nucleus<br>(VMN)                                           | PACAP (50 pmol)           | Not Specified                                     | Significant increase in locomotor activity, attenuated by                 | [8]       |



PACAP(6-38).

# Experimental Protocols Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

## Materials:

- Adult male rat (e.g., Sprague-Dawley, 250-300g)
- Stereotaxic apparatus
- Anesthesia machine with isoflurane
- Heating pad
- Electric clippers
- Povidone-iodine solution and 70% ethanol
- · Sterile ophthalmic ointment
- Sterile surgical instruments (scalpel, forceps, hemostats, drill with a small burr bit)
- Stainless steel guide cannula and dummy cannula
- Dental cement
- Jeweler's screws
- Suture material or wound clips



- Analgesic (e.g., carprofen, buprenorphine)
- Antibiotic (e.g., enrofloxacin)

### Procedure:

- Anesthesia and Preparation:
  - Anesthetize the rat using an induction chamber with 3-5% isoflurane.
  - Once anesthetized, transfer the rat to the stereotaxic apparatus and maintain anesthesia with 1-2% isoflurane delivered via a nose cone.
  - Place the rat on a heating pad to maintain body temperature.
  - Apply sterile ophthalmic ointment to the eyes to prevent corneal drying.
  - Shave the top of the head and disinfect the surgical area with povidone-iodine followed by 70% ethanol, repeating three times.[9]
- Surgical Incision and Skull Exposure:
  - Make a midline sagittal incision on the scalp to expose the skull.
  - Use hemostats to retract the skin and periosteum to clearly visualize the bregma and lambda sutures.
- Stereotaxic Targeting:
  - Position the head in the stereotaxic frame, ensuring a "flat-skull" position by adjusting the incisor bar until the dorsal-ventral coordinates for bregma and lambda are within 0.1 mm of each other.[10][11]
  - Determine the coordinates for the lateral ventricle relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from the skull surface). These coordinates may need to be adjusted based on the rat's age, weight, and the specific brain atlas being used.
- Cannula Implantation:



- Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
- Insert three to four jeweler's screws into the skull around the burr hole to serve as anchors for the dental cement.
- Slowly lower the guide cannula through the burr hole to the target DV coordinate.

## • Fixation and Closure:

- Apply dental cement around the base of the cannula, covering the exposed skull and the heads of the anchor screws.
- Once the cement has hardened, insert a dummy cannula into the guide cannula to prevent blockage.
- Suture the scalp incision or close it with wound clips.

## Post-operative Care:

- Administer a pre-surgical analgesic and antibiotic cocktail 15-20 minutes before the start of the surgery.[11]
- Remove the rat from the stereotaxic frame and place it in a clean cage on a warming pad until it has fully recovered from anesthesia.
- Monitor the animal closely for several days for any signs of pain, distress, or infection.
- Allow the rat to recover for at least one week before commencing with ICV injections.

## Protocol 2: Intracerebroventricular (ICV) Injection of PACAP-38 (16-38)

This protocol details the procedure for administering PACAP-38 (16-38) into the lateral ventricle of a cannulated rat.

### Materials:



- Cannulated rat
- PACAP(6-38) (or the specified PACAP-38 (16-38))
- Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for vehicle
- Injection cannula (extending slightly beyond the guide cannula)
- Polyethylene (PE) tubing
- Hamilton syringe (5 or 10 μL)
- Infusion pump

## Procedure:

- Preparation of the Injection Solution:
  - Dissolve the PACAP(6-38) in sterile saline or aCSF to the desired concentration. For example, a working solution of 1 μg/μl can be prepared.[12]
- Injection Procedure:
  - Gently restrain the rat and remove the dummy cannula from the guide cannula.
  - Connect the injection cannula to the Hamilton syringe via PE tubing and fill the assembly with the injection solution, ensuring there are no air bubbles.
  - Mount the syringe on an infusion pump.
  - Carefully insert the injection cannula into the guide cannula until it is fully seated.
  - Infuse the desired volume of the solution at a slow, controlled rate (e.g., 0.5-1  $\mu$ L/min) to avoid increasing intracranial pressure.[10][12]
  - After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow upon withdrawal.[9][12]
- Post-injection:



- Slowly withdraw the injection cannula and replace the dummy cannula.
- Return the rat to its home cage and proceed with behavioral or physiological testing at the appropriate time point, as determined by the experimental design (e.g., 30 minutes postinjection for behavioral tests).[4]

## Mandatory Visualizations Signaling Pathways

```
// Nodes PACAP [label="PACAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAC1R [label="PAC1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gs [label="Gαs", fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²+ Release", fillcolor="#F1F3F4", fontcolor="#F1F3F4", fontcolor="#5F6368", fontcolor="#5F6368", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Transcription,\nNeuronal Excitability)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
```

// Edges PACAP -> PAC1R [color="#4285F4"]; PAC1R -> Gs [color="#EA4335"]; PAC1R -> Gq [color="#EA4335"]; Gs -> AC [color="#FBBC05"]; Gq -> PLC [color="#FBBC05"]; AC -> cAMP [color="#34A853"]; PLC -> IP3 [color="#34A853"]; PLC -> DAG [color="#34A853"]; cAMP -> PKA [color="#202124"]; IP3 -> Ca2 [color="#202124"]; DAG -> PKC [color="#202124"]; PKA -> ERK [color="#202124"]; PKC -> ERK [color="#202124"]; ERK -> CREB [color="#5F6368"]; CREB -> Cellular\_Response [color="#5F6368"];  $\}$  dot Caption: PACAP/PAC1 Receptor Signaling Cascade.

## **Experimental Workflow**

// Nodes A [label="Stereotaxic Cannula\nImplantation Surgery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Post-operative Recovery\n(≥ 1 week)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Preparation of\nPACAP-38 (16-38) Solution",



fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Intracerebroventricular\nInjection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Post-injection Period\n(e.g., 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Behavioral or\nPhysiological Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> D [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; F -> G [color="#202124"]; } dot Caption: Experimental Workflow for ICV Injection Studies.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism | MDPI [mdpi.com]
- 4. Administration of a Selective Antagonist for Pituitary Adenylate Cyclase-Activating Polypeptide Receptor in the Hippocampus Causes Anxiolytic Effects in the Male Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary adenylate cyclase-activating polypeptide (PACAP) disrupts motivation, social interaction, and attention in male Sprague-Dawley rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Effect of PACAP Novel Small Molecule Antagonist on Depressive-Like Beh" by Aimee Mahler [scholarworks.uvm.edu]
- 7. The effects of PACAP and PACAP antagonist on the neurobehavioral development of newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]



- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 11. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 12. PACAP6-38 improves nitroglycerin-induced central sensitization by modulating synaptic plasticity at the trigeminal nucleus caudalis in a male rat model of chronic migraine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Intracerebroventricular Injection of PACAP-38 (16-38) in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612571#intracerebroventricular-injection-of-pacap-38-16-38-in-rats]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com